molecular formula C16H14O5 B1675291 Licochalcone B CAS No. 58749-23-8

Licochalcone B

Cat. No. B1675291
CAS RN: 58749-23-8
M. Wt: 286.28 g/mol
InChI Key: IOBDWJXFMVMVKI-XBXARRHUSA-N
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Description

Licochalcone B (Lico B) is a member of chalcones, a type of organic compound. It is a natural product found in Glycyrrhiza uralensis, Euphorbia helioscopia, and other organisms . It is generally classified into organic compounds including retrochalcones . It has potential pharmacological properties including anti-inflammatory, anti-bacterial, anti-oxidant, and anti-cancer activities .


Synthesis Analysis

There are several papers that discuss the synthesis of Licochalcone B. For instance, a paper titled “Short and Efficient Synthesis of Licochalcone B and D Through Acid-Mediated Claisen-Schmidt Condensation” provides a detailed synthesis process .


Molecular Structure Analysis

The molecular formula of Licochalcone B is C16H14O5 . Its IUPAC name is (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one . The molecular weight is 286.28 g/mol . The structure can be represented by the Canonical SMILES: COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O .


Chemical Reactions Analysis

Licochalcone B exhibits anticancer activity in oral cancer, lung cancer, and hepatocellular carcinoma cells . It has been reported to inhibit the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis .


Physical And Chemical Properties Analysis

Licochalcone B is a flavonoid isolated from Glycyrrhiza glabra . It is a natural product derived from plant source .

Scientific Research Applications

Anticancer Properties

  • Licochalcone B (Lico B), a compound isolated from the roots of Glycyrrhiza inflata (Chinese Licorice), exhibits potential in treating skin cancer. Studies have shown that Lico B can induce apoptosis in human skin melanoma (A375) and squamous cell carcinoma (A431) cells through both extrinsic and intrinsic pathways. This suggests Lico B's potential value in treating melanoma and squamous cell carcinoma (Kang et al., 2017).
  • Licochalcone B has also been found to induce apoptosis in human oral squamous cell carcinoma (OSCC). The compound inhibits cell proliferation, causes cell cycle arrest, and facilitates apoptosis through various molecular pathways, indicating its potential as a treatment for oral cancer (Oh et al., 2016).
  • In hepatoma cell lines, Licochalcone B has shown the ability to induce cell cycle arrest and apoptosis. This highlights its potential as a functional food component with health benefits, particularly in the context of liver cancer (Wang et al., 2019).

Antioxidant and Anti-inflammatory Effects

  • Licochalcone B has demonstrated antioxidant properties, particularly in the context of neuronal injury and stroke. In a rat model of stroke, Licochalcone B was found to reduce oxidative stress and inflammation, suggesting its potential as an antioxidant therapy (Zhou et al., 2021).

Other Pharmacological Properties

  • Licochalcone B has shown a range of other pharmacological activities, such as anti-microbial and immunomodulatory effects. For instance, it has been reported to have activity against spore-forming bacteria, making it potentially useful in food preservation and as an antibacterial agent (Tsukiyama et al., 2002).
  • In the context of autoimmune diseases, Licochalcone A, a related compound, has shown immunomodulatory effects on experimental autoimmune encephalomyelitis, a model for multiple sclerosis (Fontes et al., 2014).

Development for Therapeutic Applications

  • Research is also being conducted to improve the solubility and delivery of Licochalcone A for ocular inflammation treatment, which may have parallels for Licochalcone B in similar applications (Galindo et al., 2022).

Safety And Hazards

Licochalcone B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRYGIIYOPBBZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317442
Record name Licochalcone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licochalcone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Licochalcone B

CAS RN

58749-23-8
Record name Licochalcone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58749-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licochalcone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOCHALCONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Licochalcone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 197 °C
Record name Licochalcone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
J Furusawa, M Funakoshi-Tago, T Mashino… - International …, 2009 - Elsevier
… ; however, we observed that Licochalcone B and Licochalcone D … Interestingly, we also found that Licochalcone A, Licochalcone B … Consequently, Licochalcone B and Licochalcone D …
Number of citations: 124 www.sciencedirect.com
Q Li, H Feng, H Wang, Y Wang, W Mou, G Xu… - EMBO …, 2022 - embopress.org
… In the present study, we demonstrated that Licochalcone B (LicoB), a main component of the traditional medicinal herb licorice, is a specific inhibitor of the NLRP3 inflammasome. LicoB …
Number of citations: 37 www.embopress.org
J Wang, AM Liao, K Thakur, JG Zhang… - Journal of Agricultural …, 2019 - ACS Publications
… Furthermore, exposure to licochalcone B markedly affected the cell cycle (up/down … the licochalcone B induced apoptosis. The present work suggested that licochalcone B may further …
Number of citations: 53 pubs.acs.org
J Han, D Wang, B Yu, Y Wang, H Ren… - … medicine and cellular …, 2014 - hindawi.com
… from licochalcone B-treated group were lower than those in hearts from the I/R control group. Therefore, the cardioprotective effects of licochalcone B may … effects of licochalcone B and …
Number of citations: 68 www.hindawi.com
Z Wang, Z Liu, Y Cao, S Paudel, G Yoon… - Bulletin of the Korean …, 2013 - researchgate.net
… of licochalcone B. Only E isomer as a condensation product with coupling constants of 15.9 and 15.6 Hz for licochalcone B … In summary, a short and efficient synthesis of licochalcone B …
Number of citations: 15 www.researchgate.net
Y Cao, W Xu, Y Huang, X Zeng - Natural product research, 2020 - Taylor & Francis
Licochalcone B (LCB), an extract from the root of Glycyrrhiza inflate, has the same caffeic acid scaffold as curcumin (Cur), which is known as an anti-Alzheimer’s disease (AD) agent. …
Number of citations: 30 www.tandfonline.com
X Yuan, T Li, E Xiao, H Zhao, Y Li, S Fu, L Gan… - Food and chemical …, 2014 - Elsevier
… In this study, we found licochalcone B (LCB) could inhibit proliferation of T24 and EJ cells in … To examine the mechanisms by which licochalcone B (LCB) inhibits the proliferation of …
Number of citations: 51 www.sciencedirect.com
L Yu, J Ma, J Han, B Wang, X Chen… - Recent Patents on …, 2016 - ingentaconnect.com
Background: Recent patent of licochalcone B (LCB) as an antiinflammatory agent has been developed. Emerging evidence shows that LCB may be a promising alternative compound …
Number of citations: 24 www.ingentaconnect.com
H Oh, G Yoon, JC Shin, SM Park… - International …, 2016 - spandidos-publications.com
Licochalcone B (Lico B), which belongs to the retrochalcone family, is isolated from the roots of Chinese licorice. Lico B has been reported to have several other useful pharmacological …
Number of citations: 34 www.spandidos-publications.com
TH Kang, G Yoon, IA Kang, HN Oh… - Phytotherapy …, 2017 - Wiley Online Library
Licochalcone B (Lico B), which is normally isolated from the roots of Glycyrrhiza inflata (Chinese Licorice), generally classified into organic compounds including retrochalcones. …
Number of citations: 47 onlinelibrary.wiley.com

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